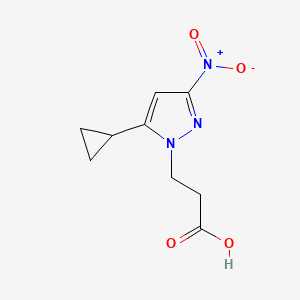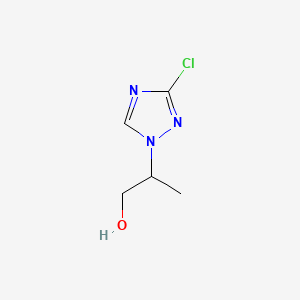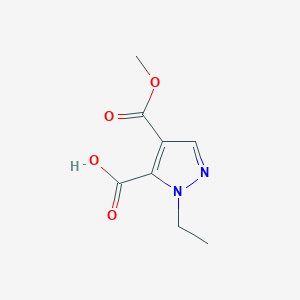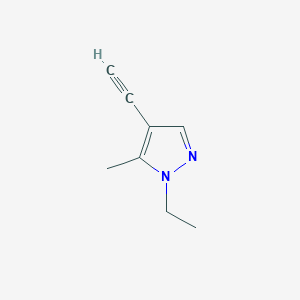![molecular formula C6H5IN4 B10905313 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905313.png)
2-Iodopyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodopyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings The presence of an iodine atom at the 2-position and an amine group at the 7-position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . This reaction can yield a series of azolo[1,5-a]pyrimidin-7-amines, including the desired compound. The reaction conditions often involve the use of a palladium-catalyzed process, which facilitates the formation of the fused ring structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The use of palladium catalysts and controlled reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Electrophilic Reagents: Employed in electrophilic substitution reactions to modify the iodine atom.
Major Products Formed:
3-Halo and 3-Nitro Derivatives: These derivatives are formed through one-pot sequences involving electrophilic substitution.
3-Alkynyl and 3-Amino Derivatives: Formed through Sonogashira cross-coupling reactions.
Scientific Research Applications
2-Iodopyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzymatic inhibitors.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and semiconductors.
Biological Research: Its structural similarity to natural purine bases allows it to interact with biological molecules, making it useful in studying enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with applications in energetic materials.
Uniqueness: 2-Iodopyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodine atom at the 2-position and amine group at the 7-position make it a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-iodopyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDMEAAJAIONMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)I)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10905249.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10905251.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine](/img/structure/B10905256.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)

![methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate](/img/structure/B10905268.png)
![2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B10905272.png)


![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
![2-phenyl-N'-[(E)-phenyl(pyridin-3-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10905299.png)


